molecular formula C22H14O8 B13738688 2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid

2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid

Cat. No.: B13738688
M. Wt: 406.3 g/mol
InChI Key: WQLZLYNBQDKQTC-UHFFFAOYSA-N
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Description

2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is an aromatic dicarboxylic acid derivative. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of various coordination polymers and metal-organic frameworks. Its structure consists of a terephthalic acid core with two phenyl groups substituted at the 2 and 5 positions, each bearing a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid typically involves multi-step organic reactions. One common method includes the reaction of terephthalic acid with substituted benzene derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, solvothermal reactions involving flexible aromatic linkers and metal salts can yield metal-organic frameworks with this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including esterification and subsequent hydrolysis. The process is optimized to ensure high efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions to form stable complexes. These complexes can exhibit unique properties, such as luminescence or magnetic behavior, due to the interaction between the metal ions and the aromatic rings . The molecular targets and pathways involved vary depending on the specific metal ions and the structure of the resulting complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. These properties make it particularly useful in the design of coordination polymers and metal-organic frameworks with tailored functionalities.

Properties

Molecular Formula

C22H14O8

Molecular Weight

406.3 g/mol

IUPAC Name

2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid

InChI

InChI=1S/C22H14O8/c23-19(24)13-5-7-15(21(27)28)17(9-13)11-1-2-12(4-3-11)18-10-14(20(25)26)6-8-16(18)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)

InChI Key

WQLZLYNBQDKQTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)C(=O)O)C3=C(C=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

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